3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.239 g/mol . This compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their unique chemical structure and versatility in various research areas, including materials science and pharmaceuticals .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridines, a class of heterocyclic compounds to which this compound belongs, are known to interact with various biological targets and have been used in pharmaceutical chemistry .
Mode of Action
Imidazo[1,5-a]pyridines are known to undergo various radical reactions for direct functionalization . This suggests that the compound might interact with its targets through radical mechanisms, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridines, including 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, can be achieved through various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Reduction: 3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde has significant potential in several research areas:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
- (4-Fluorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
Uniqueness
3-(2-Fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom on the phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-fluorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSAAEPJVTYBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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